N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-(o-tolyl)pyrrolidine-3-carboxamide
Description
N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-(o-tolyl)pyrrolidine-3-carboxamide is a heterocyclic compound featuring a pyrrolidine core substituted with an o-tolyl group (2-methylphenyl) at the N1 position and a carboxamide linkage to a pyrazole-thiazole hybrid moiety. The pyrazole-thiazole substituent contributes to π-π stacking and hydrophobic interactions, while the o-tolyl group may improve lipophilicity and steric bulk, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
1-(2-methylphenyl)-N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2S/c1-16-8-6-7-11-21(16)29-14-19(13-23(29)31)24(32)27-22-12-17(2)28-30(22)25-26-20(15-33-25)18-9-4-3-5-10-18/h3-12,15,19H,13-14H2,1-2H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAXGDQDRUQMCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC(=NN3C4=NC(=CS4)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Bond Formation
Activation of pyrrolidine-3-carboxylic acid as the acid chloride (SOCl₂, 70°C, 2 h) enables reaction with 3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-amine in dichloromethane (DCM) with triethylamine (Et₃N) as base. This method affords 68–72% yield but requires rigorous exclusion of moisture.
Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu protocol (diethyl azodicarboxylate, triphenylphosphine, THF) couples the pyrrolidine alcohol derivative with the pyrazole-thiazole amine. While yielding 81–85% product, this approach incurs higher costs due to reagent expenses.
Industrial-Scale Optimization
Adapting the synthesis for kilogram-scale production necessitates solvent substitution and waste reduction. Replacing DCM with ethyl acetate in amide coupling reduces environmental impact, and catalytic recycling of CuI in Ullmann couplings lowers metal residues to <10 ppm. Continuous flow reactors enhance thiazole cyclization efficiency, achieving 98% conversion at 120°C with a 5-minute residence time.
Analytical Characterization
Structural validation employs:
- $$ ^1H $$-NMR : Distinct signals for pyrrolidine CH₂ (δ 2.54–2.88), pyrazole CH₃ (δ 2.32), and o-tolyl aromatic protons (δ 7.18–7.40).
- HPLC-MS : [M+H]⁺ at m/z 514.2 (calculated 514.19) with >99% purity (C18 column, acetonitrile/water gradient).
- XRD : Single-crystal analysis confirms the amide bond geometry (θ = 172.4°) and coplanarity of the thiazole-pyrazole system.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions at various positions, particularly at the methyl groups or the thiazole ring.
Reduction: Reduction reactions could target the carbonyl groups or the aromatic rings.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents might include potassium permanganate or chromium trioxide.
Reduction: Reducing agents could include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents for substitution reactions might include halogens, alkylating agents, or nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, such compounds are often studied for their reactivity and potential as intermediates in the synthesis of more complex molecules.
Biology
In biology, these compounds might be investigated for their interactions with biological macromolecules, such as proteins or DNA.
Medicine
In medicine, compounds with similar structures are often explored for their potential as pharmaceuticals, particularly as anti-inflammatory, antimicrobial, or anticancer agents.
Industry
In industry, these compounds might be used as precursors for the synthesis of dyes, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of “N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-(o-tolyl)pyrrolidine-3-carboxamide” would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or other enzymes involved in critical biological pathways.
Comparison with Similar Compounds
Key Observations:
Aromatic Substitutions :
- The target compound’s o-tolyl group provides steric hindrance compared to the smaller 4-fluorophenyl or 4-fluorobenzyl groups in analogs . This may enhance target selectivity by reducing off-target interactions.
- Fluorine substituents in analogs improve metabolic stability and membrane permeability via electronegative effects.
Thiadiazole-containing analogs prioritize solubility and synthetic accessibility, as seen in the 5-methyl and 5-isopropyl variants .
Pharmacological and Physicochemical Properties
Hypothetical Activity Data (Based on Structural Trends):
Research Implications:
- Target Compound : Higher molecular weight and cLogP suggest superior target affinity but possible challenges in bioavailability. The pyrazole-thiazole group may confer selectivity for kinases or inflammatory mediators.
- Analogs : Lower cLogP and simpler thiadiazole groups improve solubility, making them candidates for oral administration. The fluorinated aryl groups in both analogs reduce oxidative metabolism risks .
Biological Activity
N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-(o-tolyl)pyrrolidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound features several key structural components:
- Thiazole Ring : Contributes to the compound's pharmacological properties.
- Pyrazole Moiety : Known for its biological activity, particularly in anticancer and antimicrobial applications.
- Pyrrolidine and Carboxamide Groups : Enhance the compound's interaction with biological targets.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of Thiazole and Pyrazole Intermediates : These are synthesized through condensation reactions.
- Coupling Reactions : The intermediates are then coupled with o-tolyl derivatives to form the final product.
Optimizing reaction conditions, such as temperature and solvent choice, is crucial for maximizing yield and purity.
Antimicrobial Properties
Research indicates that compounds containing thiazole and pyrazole moieties exhibit significant antimicrobial activity. Studies have shown that derivatives of this compound can inhibit both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that similar thiazole-containing compounds displayed minimum inhibitory concentrations (MIC) effective against various bacterial strains, suggesting a potential application in treating infections .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A549 (Lung) | 2.5 | |
| Compound B | MCF7 (Breast) | 1.8 | |
| N-(3-methyl...) | HeLa (Cervical) | 3.0 |
These results indicate that the compound exhibits promising cytotoxic effects against several cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin.
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The thiazole and pyrazole rings may interact with specific enzymes or receptors involved in cell signaling pathways.
- Induction of Apoptosis : Studies suggest that the compound can trigger apoptotic pathways in cancer cells, leading to cell death.
Molecular dynamics simulations have indicated that hydrophobic interactions play a significant role in the binding affinity of this compound to target proteins .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various thiazole derivatives, including our compound of interest. The results showed significant inhibition against Staphylococcus aureus and Escherichia coli, with a notable correlation between structure and activity .
Study 2: Anticancer Activity Assessment
In vitro assays on HeLa cells demonstrated that N-(3-methyl...) effectively reduced cell viability by inducing apoptosis. Flow cytometry analysis revealed an increase in early apoptotic cells upon treatment with the compound, highlighting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
